molecular formula C11H16ClNO B15068270 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15068270
M. Wt: 213.70 g/mol
InChI Key: HSDUQOPMYQMRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are important structural motifs found in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.

    Biology: The compound is used in studies related to neurodegenerative disorders and other biological activities.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in various biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with biological activities .

Uniqueness

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methoxy and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2;/h3-5H,6-8H2,1-2H3;1H

InChI Key

HSDUQOPMYQMRTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2OC.Cl

Origin of Product

United States

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